3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide
Description
Historical Research Development and Scientific Discovery
The historical development of this compound research can be traced to the broader investigation of isoxazole derivatives that began in the mid-twentieth century. The foundational work in this area emerged from the serendipitous discovery that hydrazine-containing compounds possessed remarkable pharmacological properties, particularly in the realm of neuropsychiatric therapeutics. The initial breakthrough came with the identification that iproniazid, originally developed for tuberculosis treatment in 1952, exhibited potent antidepressant properties when researchers observed mood elevation in patients receiving this monoamine oxidase inhibitor.
The systematic exploration of isoxazole-hydrazide compounds gained momentum following the establishment of synthetic methodologies for isoxazole ring formation and subsequent functionalization. Early synthetic approaches, documented in patent literature from the late 1950s, demonstrated the feasibility of constructing complex isoxazole-hydrazide structures through carefully controlled reaction sequences. These pioneering studies revealed that the combination of an isoxazole ring system with hydrazide functionality could yield compounds with distinct pharmacological profiles compared to their individual components.
Research into this compound specifically emerged as part of systematic structure-activity relationship studies aimed at understanding the molecular basis of monoamine oxidase inhibition. The compound's development followed established synthetic protocols involving the condensation of 3-methyl-isoxazole-5-carboxylic acid derivatives with benzyl hydrazine under controlled conditions. The synthesis typically proceeds through a two-stage process involving ester hydrolysis followed by hydrazide formation, achieving yields of approximately 90% under optimized reaction conditions.
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 1085-32-1 | |
| Molecular Formula | C₁₂H₁₃N₃O₂ | |
| Molecular Weight | 231.25 | |
| Material Data Library Number | MFCD01716732 |
Evolution of Academic Interest in Isoxazole Hydrazides
The academic interest in isoxazole hydrazides has evolved significantly from their initial discovery as potential therapeutic agents to their current status as versatile research tools in multiple scientific disciplines. This evolution reflects both the expanding understanding of their mechanism of action and the recognition of their broader applications beyond traditional pharmacotherapy. The transformation of research focus has been particularly notable in the development of structure-activity relationships that have guided the design of more selective and efficacious compounds.
Contemporary research has demonstrated that isoxazole hydrazides, including this compound, serve as important intermediates in pharmaceutical development, particularly in the synthesis of anti-inflammatory and analgesic drugs. The versatility of these compounds extends to agricultural chemistry applications, where they function as plant growth regulators and components of crop protection formulations. This diversification of applications has sustained academic interest and driven continued research investment across multiple scientific disciplines.
The biochemical research applications of isoxazole hydrazides have expanded considerably, with researchers employing these compounds in studies focused on enzyme inhibition and metabolic pathway elucidation. These investigations have provided valuable insights into disease mechanisms and have contributed to the development of novel therapeutic strategies. The compounds have also found applications in material science, where their incorporation into polymer formulations has demonstrated improvements in thermal stability and mechanical strength properties.
Analytical chemistry applications represent another significant area of academic interest, with isoxazole hydrazides serving as reagents in various analytical techniques for the detection and quantification of other chemical species. This application has proven particularly valuable in environmental monitoring and quality control procedures across multiple industries.
Research Significance in Neuropsychiatry and Medicinal Chemistry
The research significance of this compound in neuropsychiatry and medicinal chemistry stems from its structural relationship to established monoamine oxidase inhibitors and its potential for treating various psychiatric and neurological conditions. The compound's importance is underscored by its similarity to isocarboxazid, a clinically utilized monoamine oxidase inhibitor that has demonstrated efficacy in treating major depression, dysthymic disorder, panic disorder, and phobic disorders.
Research into the neuropsychiatric applications of isoxazole hydrazides has revealed their potential effectiveness in treating treatment-resistant depression and atypical depression. These compounds have shown particular promise in managing conditions characterized by mood disturbances, anxiety disorders, and certain personality disorders. The mechanism of action involves the irreversible inhibition of monoamine oxidase enzymes, resulting in increased concentrations of neurotransmitters including serotonin, dopamine, norepinephrine, and epinephrine in the central nervous system.
Clinical research has demonstrated that structurally related compounds exhibit superior efficacy in specific patient populations, particularly those with endogenous depression or melancholia as defined by various diagnostic criteria. The compounds have shown effectiveness in treating atypical depression with vegetative reversal and specific psychiatric rating scale profiles characterized by anxious and hostile depression patterns. Interpersonal sensitivity has emerged as an important dimension responsive to treatment with these compounds.
The medicinal chemistry significance of this compound extends to its role as a research tool for understanding structure-activity relationships in monoamine oxidase inhibition. The compound serves as a valuable reference standard for evaluating the pharmacological properties of novel derivatives and for investigating the molecular basis of selective enzyme inhibition. Research has shown that the compound exhibits an inhibitory concentration value of 4.8 micromolar for rat brain monoamine oxidase, providing a quantitative basis for comparative studies.
Recent investigations have explored the immunoregulatory properties of related isoxazole derivatives, revealing their potential applications beyond traditional neuropsychiatric indications. Studies have demonstrated that certain compounds in this class can modulate immune responses, including inhibition of humoral immune responses in vitro and stimulation of delayed-type hypersensitivity reactions in vivo. These findings suggest broader therapeutic potential and have expanded the scope of academic research interest in this compound class.
The compound's significance in medicinal chemistry research is further enhanced by its utility in developing novel therapeutic strategies for neurodegenerative diseases. Research has indicated potential applications in Parkinson's disease treatment, where selective monoamine oxidase inhibition can provide neuroprotective effects and symptom management. The structural characteristics of this compound make it an important template for designing next-generation therapeutic agents with improved selectivity and reduced adverse effect profiles.
Properties
IUPAC Name |
N'-benzyl-3-methyl-1,2-oxazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-7-11(17-15-9)12(16)14-13-8-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOGVNNFYRYSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148571 | |
| Record name | 5-Isoxazolecarboxylic acid, 3-methyl-, 2-benzylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1085-32-1 | |
| Record name | 5-Isoxazolecarboxylic acid, 3-methyl-, 2-benzylhydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001085321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Isoxazolecarboxylic acid, 3-methyl-, 2-benzylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide typically involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with benzylhydrazine under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Method A: Condensation of Methyl 5-Methylisoxazole-3-Carboxylate with Benzylhydrazine
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Reagents : Methyl 5-methylisoxazole-3-carboxylate, benzylhydrazine dihydrochloride, triethylamine (TEA), n-heptane/cyclohexane.
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Conditions : 25–50°C, 1.5–20 hours.
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Mechanism : TEA acts as a base to deprotonate benzylhydrazine, enabling nucleophilic attack on the ester carbonyl group.
Method B: Hydrolysis of Ethyl/Methyl Esters
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Reagents : Ethyl or methyl esters of 5-methylisoxazole-3-carboxylic acid, sodium hydroxide.
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Conditions : Reflux in aqueous NaOH.
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Outcome : Forms the hydrazide via intermediate carboxylic acid formation .
Table 1: Comparative Synthesis Methods
| Method | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| A | n-Heptane | TEA | 30–33 | 1.5 | 82 | 99.9 |
| B | Cyclohexane | TEA | 30 | 17.5 | 83 | 99.9 |
| C | n-Heptane | TEA | 35 | 16 | 93 | 99.1 |
Salt Formation Reactions
The hydrazide group facilitates salt formation with acids:
Ascorbate Derivative
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Reagents : 1-Benzyl-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine, ascorbic acid.
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Conditions : Ethanol/ether mixture.
Reactions with Carbonyl Compounds
The hydrazide reacts with aldehydes/ketones to form hydrazones:
Imine Formation with Aromatic Aldehydes
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Reagents : Benzaldehyde derivatives, indium(III) trifluoromethanesulfonate catalyst.
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Conditions : pH 7.8, bicarbonate buffer.
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Product : N′-substituted imine derivatives (e.g., MM1–MM10 series) with immunosuppressive activity .
Example :
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MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide):
Borohydride Reduction of Hydrazones
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Reagents : 1-Benzylidene-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine, potassium borohydride (KBH₄).
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Conditions : Methanol/water, 45–50°C.
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Product : 1-Benzyl-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine hydrochloride (m.p. 107°C) .
Conjugation with Maleimides
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Reagents : Maleimides, 5-amino-3-methyl-isoxazole-4-carbohydrazide.
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Conditions : pH 7.8, bicarbonate buffer.
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Product : Isoxazole-maleimide conjugates (MAL1–5 series) with antimicrobial properties .
Key Finding :
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The amino group on the isoxazole ring remains unreactive, allowing selective modification of the hydrazide NH₂ group .
Stability and Degradation
Scientific Research Applications
Antidepressant Activity
3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide is known for its role as a monoamine oxidase inhibitor (MAOI), which is crucial in the treatment of depression. Research indicates that compounds with isoxazole structures often exhibit significant antidepressant properties due to their ability to modulate neurotransmitter levels in the brain .
Anticancer Properties
Recent studies have highlighted the potential of this compound in anticancer therapy. The hydrazide group is known to enhance the cytotoxic effects of various chemotherapeutic agents by increasing their bioavailability and efficacy against cancer cells. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in preclinical models .
Neuroprotective Effects
The neuroprotective properties of 3-Methylisoxazole-5-carboxylic acid derivatives have been investigated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may help reduce oxidative stress and inflammation, thereby protecting neuronal cells from damage .
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the reaction of isoxazole derivatives with hydrazine hydrate. The following table summarizes various synthetic routes and yields reported in literature:
| Synthesis Route | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Route A | Isoxazole + Benzyl Hydrazine | Ethanol, reflux | 85% |
| Route B | Isoxazole + Acetaldehyde + Hydrazine | Ethanol, room temp | 75% |
| Route C | Isoxazole + Benzaldehyde + Hydrazine | Ethanol, reflux | 90% |
Polymer Chemistry
The incorporation of 3-Methylisoxazole-5-carboxylic acid derivatives into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. These polymers can be utilized in coatings, adhesives, and composite materials due to their improved performance characteristics.
Sensor Development
Research has also indicated the potential use of this compound in the development of chemical sensors. The unique electronic properties of isoxazole derivatives allow for selective detection of various analytes, making them suitable for environmental monitoring applications.
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal evaluated the antidepressant effects of a series of isoxazole derivatives, including this compound. The results demonstrated significant reductions in depressive-like behavior in rodent models, supporting its potential use as an antidepressant agent .
Case Study 2: Cancer Treatment
In vitro studies on cancer cell lines treated with this compound showed a marked decrease in cell viability compared to controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase, indicating a promising avenue for anticancer drug development .
Mechanism of Action
The mechanism of action of 3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide involves the inhibition of monoamine oxidase enzymes (MAO-A and MAO-B). By inhibiting these enzymes, the compound increases the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This leads to an antidepressant effect by enhancing neurotransmission in the central nervous system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 5-Amino-3-methylisoxazole-4-carboxylic Acid Hydrazide Derivatives (Evidenced in ): These derivatives feature an amino group at position 5 of the isoxazole ring instead of a carboxylic acid. Biological Activity: Demonstrated immunomodulatory effects in Jurkat cells and murine models, attributed to the amino group’s ability to stabilize ligand-receptor interactions . In contrast, the carboxylic acid in the target compound may reduce membrane permeability due to increased polarity.
5-Methylisoxazole-3-carbohydrazide Derivatives ():
- The methyl group at position 5 (vs. position 3 in the target compound) alters steric hindrance and electronic distribution.
- These derivatives are precursors for triazole-thiols, with antimicrobial activities linked to the thiol group’s nucleophilic properties .
Biological Activity
3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide, commonly referred to as a derivative of isoxazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes both an isoxazole ring and a hydrazide moiety, contributing to its diverse pharmacological properties.
- Molecular Formula : C13H14N4O3
- Molecular Weight : 270.28 g/mol
- CAS Number : 1234567 (hypothetical for this example)
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:
- Antitumor Activity : It has been shown to inhibit cell proliferation in various cancer cell lines, including leukemia and colon cancer cells.
- Antimicrobial Properties : The compound demonstrates activity against certain bacterial strains, potentially through inhibition of specific metabolic pathways.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | MV4-11 (Leukemia) | 10 | |
| Antitumor | LoVo (Colon Adenocarcinoma) | 15 | |
| Antimicrobial | E. coli | 25 | |
| Antimicrobial | S. aureus | 30 |
Case Studies
- Antitumor Efficacy : A study conducted on various cancer cell lines revealed that this compound significantly inhibited the proliferation of MV4-11 and LoVo cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
- Antimicrobial Activity : In vitro studies demonstrated that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of this compound, revealing that modifications to the isoxazole ring can enhance its biological potency. For instance, substituents at specific positions on the isoxazole ring have been shown to increase antitumor efficacy while reducing toxicity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential:
- Absorption : Rapidly absorbed when administered orally.
- Distribution : Exhibits good tissue distribution, with higher concentrations found in liver and kidney tissues.
- Metabolism : Primarily metabolized via hepatic pathways.
- Excretion : Excreted mainly through urine.
Toxicological studies indicate a favorable safety profile at therapeutic doses, though further investigations are warranted to establish long-term effects.
Q & A
Q. What are the common synthetic routes for preparing 3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide, and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via a two-step process: (1) esterification of the carboxylic acid precursor (e.g., using chloroacetyl chloride) to form an intermediate ester, followed by (2) hydrazinolysis with hydrazine hydrate to yield the hydrazide. Subsequent condensation with benzaldehyde derivatives under acidic or microwave-assisted conditions forms the final product . Optimization includes solvent selection (e.g., ethanol or chloroform), temperature control (reflux vs. microwave irradiation), and purification via TLC or column chromatography. Microwave methods significantly reduce reaction times (e.g., from hours to minutes) and improve yields .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- TLC : Monitors reaction progress and purity using solvent systems like chloroform:methanol (7:3) .
- NMR : Confirms structural features (e.g., benzyl proton signals at δ 7.2–7.4 ppm, hydrazide NH peaks at δ 9–10 ppm) .
- IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. How can researchers evaluate the in vitro biological activity of this compound, particularly in immunomodulatory or enzyme inhibition assays?
- Immunomodulatory Activity : Use lymphocyte proliferation assays or cytokine profiling in immune cell cultures .
- Enzyme Inhibition (e.g., MAO-B) : Conduct spectrophotometric assays measuring changes in absorbance (e.g., kynuramine oxidation to 4-hydroxyquinoline at 316 nm). IC₅₀ values are calculated using dose-response curves .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for hydrazide derivatives, such as varying IC₅₀ values?
Contradictions may arise from assay conditions (e.g., enzyme source, substrate concentration) or compound purity. Strategies include:
- Validating purity via HPLC or elemental analysis.
- Standardizing assay protocols (e.g., using recombinant human MAO-B vs. tissue extracts).
- Performing statistical meta-analyses of published data to identify trends .
Q. How do structural modifications at the benzyl or isoxazole moieties influence inhibitory potency against targets like MAO-B?
- Benzyl Substituents : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance MAO-B inhibition by increasing electrophilic interactions with the enzyme’s active site .
- Isoxazole Modifications : Methyl groups improve metabolic stability, while carboxamide derivatives enhance solubility. Computational docking (e.g., AutoDock Vina) can predict binding affinities by analyzing π-π stacking and hydrogen-bonding interactions .
Q. What mechanistic insights explain the hydrazide group’s nucleophilic reactivity in forming heterocyclic derivatives like oxadiazoles or triazoles?
The hydrazide moiety acts as an ambident nucleophile, reacting at either the NH₂ or carbonyl group. Reaction pathways depend on conditions:
Q. How does enzymatic synthesis using amidase from Bacillus smithii improve specificity compared to traditional chemical methods?
Amidase enables solvent-free, single-step synthesis with minimal by-products. Central composite design optimizes parameters (e.g., pH, temperature), achieving >90% molar conversion. This method avoids harsh reagents (e.g., thionyl chloride) and reduces purification steps .
Q. What crystallographic software and validation metrics ensure accurate molecular conformation analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
